molecular formula C25H19FN2O4S B3025650 SN-011 CAS No. 2249435-90-1

SN-011

Cat. No.: B3025650
CAS No.: 2249435-90-1
M. Wt: 462.5 g/mol
InChI Key: GPXQUPCJIJBXHJ-UHFFFAOYSA-N
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Description

SN-011 is a potent and selective inhibitor of the stimulator of interferon genes (STING) pathway. It is used in research to study autoimmune and inflammatory diseases driven by STING activation. The compound has shown efficacy in both mouse and human models, making it a valuable tool for understanding and potentially treating these conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

SN-011 is synthesized through a series of chemical reactions involving the formation of a biphenyl carboxamide structure. The synthetic route typically involves:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

SN-011 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often used to study the structure-activity relationship of the compound .

Scientific Research Applications

SN-011 has a wide range of scientific research applications, including:

    Chemistry: Used to study the STING pathway and its role in immune response.

    Biology: Helps in understanding the molecular mechanisms of STING activation and inhibition.

    Medicine: Potential therapeutic applications in treating autoimmune and inflammatory diseases.

    Industry: Used in the development of new drugs targeting the STING pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SN-011

This compound is unique in its high selectivity and potency for both mouse and human STING. It has an inhibitory concentration (IC50) of 76 nanomolar for STING signaling, making it one of the most effective STING inhibitors available .

Properties

IUPAC Name

N-[3-[(4-fluorophenyl)sulfonylamino]-4-hydroxyphenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O4S/c26-20-10-13-22(14-11-20)33(31,32)28-23-16-21(12-15-24(23)29)27-25(30)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-16,28-29H,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXQUPCJIJBXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2249435-90-1
Record name N-[3-(4-fluorobenzenesulfonamido)-4-hydroxyphenyl]-[1,1'-biphenyl]-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of SN-011?

A: this compound functions as a potent and specific antagonist of Stimulator of Interferon Genes (STING) [, ]. It achieves this by binding with high affinity to the cyclic dinucleotide (CDN)-binding pocket of STING, surpassing the binding affinity of the endogenous STING activator, 2′3′-cGAMP []. This interaction effectively locks STING in an open, inactive conformation, preventing downstream signaling [].

Q2: What are the downstream effects of this compound inhibiting STING?

A: By inhibiting STING activation, this compound effectively blocks the induction of type I interferons and inflammatory cytokines [, ]. These molecules are typically produced upon STING activation by 2′3′-cGAMP, which is synthesized by cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA []. This inhibitory effect of this compound has been demonstrated in various contexts, including herpes simplex virus type 1 infection, Trex1 deficiency (a model of Aicardi–Goutières syndrome), cGAS-STING overexpression, and in the presence of constitutively active STING mutants found in STING-associated vasculopathy with onset in infancy (SAVI) [].

Q3: What evidence supports the therapeutic potential of this compound?

A: In vivo studies using a Trex1-deficient mouse model, which mimics the autoimmune disease Aicardi–Goutières syndrome, demonstrated that this compound effectively inhibited inflammation and autoimmunity hallmarks, significantly improving survival rates []. Additionally, in a mouse model of periodontitis induced by Porphyromonas gingivalis, this compound treatment led to a significant decrease in inflammatory cytokine production and osteoclast formation, suggesting its potential for treating inflammatory bone diseases [].

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